A Technical Guide to the Physicochemical Properties of Cyclohex-4-ene-1,2-dicarbohydrazide
A Technical Guide to the Physicochemical Properties of Cyclohex-4-ene-1,2-dicarbohydrazide
Abstract: This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and potential applications of Cyclohex-4-ene-1,2-dicarbohydrazide. Leveraging foundational principles of organic synthesis and material science, this document is intended for researchers, chemists, and drug development professionals. The guide details the multi-step synthesis from its common precursors, outlines robust protocols for structural elucidation via spectroscopic and thermal analysis, and explores its potential as a versatile synthon in medicinal chemistry and materials science. By synthesizing established data on its precursors with the known reactivity of the hydrazide moiety, this paper serves as a foundational resource for the scientific community.
Introduction to Cyclohex-4-ene-1,2-dicarbohydrazide
Cyclohex-4-ene-1,2-dicarbohydrazide is a bifunctional organic molecule that merges the structural rigidity of a cyclohexene ring with the reactive and chelating properties of two hydrazide groups. This unique combination makes it a molecule of significant interest for creating complex molecular architectures.
The Cyclohexene Scaffold: A Foundational Building Block
The cyclohexene ring system is a cornerstone of modern organic synthesis, present in numerous natural products and serving as a key intermediate.[1] Its conformational pre-organization and the reactivity of its double bond allow for a wide range of chemical transformations, making it an ideal platform for building complex molecules.[1] The synthesis of the cyclohexene core is efficiently achieved through the Diels-Alder reaction, a powerful and highly stereospecific method for forming six-membered rings.[1][2]
The Dicarbohydrazide Moiety: A Versatile Functional Group
Hydrazides (R-CONHNH₂) are a critically important class of compounds in medicinal chemistry.[3] The hydrazide functional group is a key synthon for synthesizing a variety of bioactive heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles.[3] Furthermore, molecules containing the hydrazide moiety have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3][4] This versatility stems from the nucleophilicity of the terminal amino group and its ability to act as a hydrogen bond donor and acceptor.
Synthesis and Purification
The synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide is most logically achieved via a two-step process, starting from commodity chemicals. This strategy ensures high stereochemical control and good overall yields.
Synthetic Strategy: A Two-Step Approach
The pathway involves an initial [4+2] cycloaddition to form the cyclohexene ring system, followed by the introduction of the hydrazide functionalities. This approach is efficient and leverages well-established, high-yielding reactions.
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
The foundational cyclohexene ring is formed via the Diels-Alder reaction between 1,3-butadiene and maleic anhydride.[2] The use of a cyclic dienophile like maleic anhydride ensures that the resulting dicarboxylic groups are in a cis configuration, which is critical for the subsequent steps.
Protocol 2.2.1: Experimental Procedure for Diels-Alder Reaction [5]
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Reaction Setup: In a fume hood, combine maleic anhydride (1.0 eq) and 3-sulfolene (1.2 eq, a stable precursor that releases 1,3-butadiene upon heating) in a round-bottom flask equipped with a reflux condenser. Add a high-boiling solvent such as toluene or xylene.
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Reaction: Heat the mixture to reflux (approx. 110-140 °C). The 3-sulfolene decomposes to release 1,3-butadiene and sulfur dioxide gas (vented safely). The in-situ generated butadiene reacts immediately with maleic anhydride. Monitor the reaction for 1-2 hours.
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Isolation: Allow the reaction mixture to cool to room temperature. The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will often precipitate.
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Purification: Collect the crude product by vacuum filtration. Recrystallize from a suitable solvent system like toluene/petroleum ether to yield white crystals.[5]
Step 2: Synthesis of Cyclohex-4-ene-1,2-dicarbohydrazide
The conversion of the anhydride to the dicarbohydrazide is achieved through hydrazinolysis. This is a standard and highly effective method for preparing hydrazides from anhydrides, esters, or acyl chlorides.[3]
Protocol 2.3.1: Experimental Procedure for Hydrazinolysis
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Reaction Setup: Suspend the synthesized cis-4-cyclohexene-1,2-dicarboxylic anhydride (1.0 eq) in ethanol in a round-bottom flask.
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Reagent Addition: Add hydrazine hydrate (2.2 eq) dropwise to the suspension at room temperature. The use of a slight excess of hydrazine ensures the complete conversion of both carbonyl centers.
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Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Isolation: Cool the reaction mixture in an ice bath. The target product, Cyclohex-4-ene-1,2-dicarbohydrazide, typically precipitates as a white solid due to its lower solubility in ethanol compared to the starting material.
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Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove any unreacted hydrazine, and dry under vacuum. If needed, further purification can be achieved by recrystallization from a water/ethanol mixture.
Structural Elucidation and Spectroscopic Profile
Definitive identification of Cyclohex-4-ene-1,2-dicarbohydrazide requires a combination of spectroscopic methods. While experimental data for the final product is not widely published, its spectral characteristics can be reliably predicted based on its precursors and the known properties of the hydrazide functional group.
Application in Materials Science and Coordination Chemistry
The multiple nitrogen and oxygen donor atoms in Cyclohex-4-ene-1,2-dicarbohydrazide make it an excellent multidentate ligand for coordination chemistry. [1]It can act as a powerful chelating agent to form stable complexes with various metal ions, which could have applications in catalysis or as novel materials.
Furthermore, the two hydrazide groups allow it to serve as a monomer for the synthesis of high-performance polymers like polyhydrazides and polyoxadiazoles. These polymers are known for their excellent thermal stability. [6]The cyclohexene double bond remains available for post-polymerization modification, such as cross-linking, to further tune the material's properties.
Conclusion
Cyclohex-4-ene-1,2-dicarbohydrazide is a molecule with significant untapped potential. Its synthesis is straightforward, relying on robust and well-understood organic reactions. The presence of both the reactive hydrazide moieties and a modifiable cyclohexene ring provides a rich platform for chemical exploration. For drug development professionals, it offers a scaffold for creating novel bis-heterocyclic compounds with potential therapeutic benefits. For materials scientists, it is a promising monomer for thermally stable polymers and a versatile ligand for designing new coordination complexes. This guide provides the foundational knowledge required for researchers to begin exploring the full potential of this versatile chemical entity.
References
- Afonso, C. M. M., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]
- Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals. Available at: [Link]
- Sadeek, G. T., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]
- ResearchGate. (n.d.). Examples of hydrazides and their therapeutic applications. [Diagram]. Available at: [Link]
- Aly, K. I., & Abd-Alla, M. A. (2009). Synthesis, characterization and thermal studies of new polyhydrazides and its poly-1,3,4-oxadiazoles based on dihydro-9,10-ethanoanthracene in the main chain. Journal of Polymer Research. Available at: [Link]
- Abidov, M. T. (2021). Pharmacological aspects of hydrazides and hydrazide derivatives. Farmacja Polska. Available at: [Link]
- Kanoh, N., et al. (2003). Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. Heterocycles. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). (R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid. PubChem Compound Database. Available at: [Link]
- PrepChem. (n.d.). Synthesis of 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride. Available at: [Link]
- Bartleby. (2022). Spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride. Available at: [Link]
- MySkinRecipes. (n.d.). Cyclohex-4-ene-1,2-dicarboxylic acid. Available at: [Link]
- Bolte, M., & Degen, A. (2000). Redetermination of cis-4-cyclohexene-1,2-dicarboxylic acid at 173 K. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]
- Tan, T. Y., et al. (2022). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
- SpectraBase. (n.d.). 4-Chlorocyclohex-4-ene-1,2-dicarboxylic acid dimethyl ester. Available at: [Link]
- NIST. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. NIST Chemistry WebBook. Available at: [Link]
- University of Toronto. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [PDF]. Available at: [Link]
- Filo. (2025). Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid. Available at: [Link]
- Winstrom, L. O. (1957). U.S. Patent No. 2,794,811. Washington, DC: U.S. Patent and Trademark Office.
- Wang, Y., et al. (2024). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. New Journal of Chemistry. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). trans-4-Cyclohexene-1,2-dicarboxylic anhydride. PubChem Compound Database. Available at: [Link]
- Bräuniger, H., & Schümann, H. (1968). [Hydrazides and hydrazide derivatives of dicarboxylic acids. 3. Conversion of 2-diphenyl-methylene succinic acid-N-aminoimide with acid derivatives, isocyanates and isothiocyanates]. Pharmazie. Available at: [Link]
- Vithanage, C. R., et al. (2023). Revisiting the Thermal Behavior and Infrared Absorbance Bands of Anhydrous and Hydrated DL-Tartaric Acid. Molecules. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.anstar.edu.pl [journals.anstar.edu.pl]
- 5. cerritos.edu [cerritos.edu]
- 6. Synthesis, characterization and thermal studies of new polyhydrazides and its poly-1,3,4-oxadiazoles based on dihydro-9,10-ethanoanthracene in the main chain - Arabian Journal of Chemistry [arabjchem.org]
